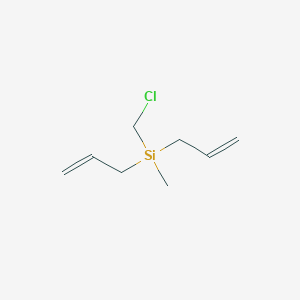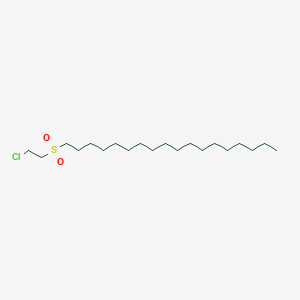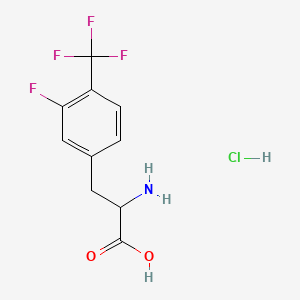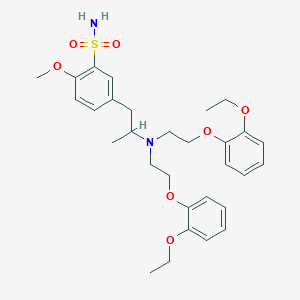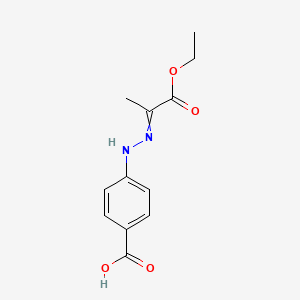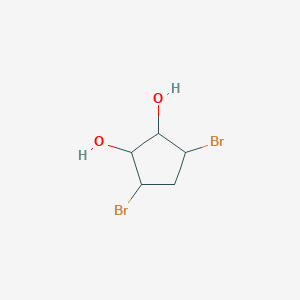
3,5-Dibromocyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromocyclopentane-1,2-diol is an organic compound characterized by a cyclopentane ring substituted with two bromine atoms at the 3rd and 5th positions and two hydroxyl groups at the 1st and 2nd positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromocyclopentane-1,2-diol typically involves the bromination of cyclopentane derivatives followed by hydroxylation. One common method is the addition of bromine to cyclopentene to form 3,5-dibromocyclopentane, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the diol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromocyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of 3,5-dibromocyclopentanone or 3,5-dibromocyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of cyclopentane-1,2-diol.
Substitution: Formation of 3,5-dihydroxycyclopentane-1,2-diol or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromocyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereochemical studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromocyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with target molecules, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromocyclopentane: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
3,5-Dichlorocyclopentane-1,2-diol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Cyclopentane-1,2-diol: Lacks the bromine atoms, making it less reactive in halogenation reactions.
Uniqueness: 3,5-Dibromocyclopentane-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
89416-07-9 |
|---|---|
Molekularformel |
C5H8Br2O2 |
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
3,5-dibromocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-3(7)5(9)4(2)8/h2-5,8-9H,1H2 |
InChI-Schlüssel |
VYTVQFWKUVXWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C1Br)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
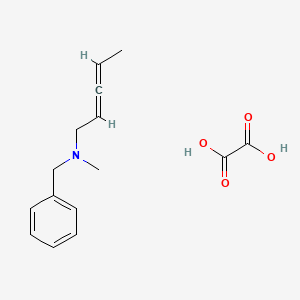

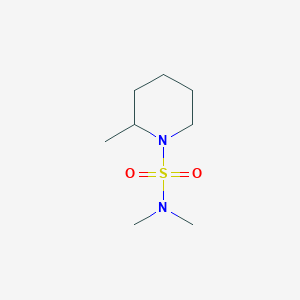
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
